molecular formula C21H21N5 B5750185 N-(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B5750185
M. Wt: 343.4 g/mol
InChI Key: IANOWXGIZPEXBJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and two aromatic substituents: a 3,4-dimethylphenyl group and a 4-methylbenzyl group.

Preparation Methods

The synthesis of N-(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3,5-diaminopyrazole and a suitable carbonyl compound.

    Introduction of the 3,4-dimethylphenyl group: This step often involves a nucleophilic aromatic substitution reaction where the pyrazolo[3,4-d]pyrimidine core reacts with a 3,4-dimethylphenyl halide under basic conditions.

    Attachment of the 4-methylbenzyl group: This can be accomplished through a reductive amination reaction where the intermediate product reacts with 4-methylbenzaldehyde in the presence of a reducing agent like sodium borohydride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any reducible functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for studying biological pathways and mechanisms.

    Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N-(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

    N4-(3,4-dimethylphenyl)quinazolin-4-amine hydrochloride: This compound has a similar core structure but different substituents, leading to distinct biological activities and applications.

    3,4-Diaminopyrazolo[3,4-d]pyrimidines: These compounds have different substituents on the pyrazolo[3,4-d]pyrimidine core, resulting in variations in their chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5/c1-14-4-7-17(8-5-14)12-26-21-19(11-24-26)20(22-13-23-21)25-18-9-6-15(2)16(3)10-18/h4-11,13H,12H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANOWXGIZPEXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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